molecular formula C18H25ClN4O2S B2726907 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049419-63-7

3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2726907
CAS RN: 1049419-63-7
M. Wt: 396.93
InChI Key: UZNHBLZPFLTBCT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25ClN4O2S and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives have been synthesized and structurally characterized to explore their potential as antagonists for various biological targets. For example, research has focused on the synthesis of molecules that could act as antagonists in the prevention of HIV-1 infection. The structural characterization of these compounds provides foundational knowledge for drug development targeting specific diseases such as HIV (Cheng De-ju, 2015).

Antimicrobial and Antifungal Activity

The compound's derivatives have been investigated for their antimicrobial and antifungal activities. A series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and shown to exhibit significant activity against a range of bacteria and fungi. These studies contribute to the development of new antimicrobial agents to combat resistant strains of microorganisms (S. Y. Hassan, 2013).

Carbonic Anhydrase Inhibition

Several studies have explored the compound's role as an inhibitor of human carbonic anhydrases, enzymes involved in various physiological processes including respiration and the regulation of pH. Pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and tested for their inhibitory activity against different isozymes of carbonic anhydrase. These compounds showed low nanomolar affinity against cancer-related carbonic anhydrase IX, indicating potential for the development of selective inhibitors for therapeutic applications (Benas Balandis et al., 2020).

Anticancer Activity

Novel derivatives of this compound have been synthesized with potential anticancer activity. For example, new pyrazolofused pyridines and related compounds were evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. These studies aim to identify compounds with significant anticancer properties for further development and clinical testing (J. Sławiński et al., 2012).

Oxidation and Reductive Catalysis

Research has also focused on the application of compounds containing the benzenesulfonamide moiety in oxidation and reductive catalysis. These compounds have been used as catalysts or reactants in various chemical transformations, demonstrating the versatility of benzenesulfonamide derivatives in facilitating organic reactions. For instance, the oxidation of hydrocarbons by aqueous platinum salts has been studied, highlighting the selectivity and efficiency of these processes (J. Labinger et al., 1993).

properties

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S/c1-21-9-11-23(12-10-21)18(17-7-4-8-22(17)2)14-20-26(24,25)16-6-3-5-15(19)13-16/h3-8,13,18,20H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNHBLZPFLTBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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